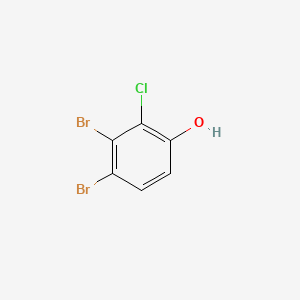
Phenol, dibromochloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, dibromochloro- is a halogenated phenol derivative characterized by the presence of two bromine atoms and one chlorine atom attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenol, dibromochloro- typically involves the halogenation of phenol. The process can be carried out through electrophilic aromatic substitution, where phenol reacts with bromine and chlorine under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms on the phenol ring with bromine and chlorine atoms.
Industrial Production Methods: In industrial settings, the production of phenol, dibromochloro- follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may involve continuous flow reactors and advanced separation techniques to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, dibromochloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert phenol, dibromochloro- to less halogenated derivatives.
Substitution: The halogen atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenol, dibromochloro- can yield dibromochloroquinone, while reduction may produce less halogenated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, dibromochloro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of halogenated phenols on microbial growth.
Medicine: Research explores its potential as an antiseptic and disinfectant due to its phenolic structure.
Industry: Phenol, dibromochloro- is utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which phenol, dibromochloro- exerts its effects involves its interaction with cellular components. The compound’s halogen atoms enhance its reactivity, allowing it to disrupt microbial cell membranes and proteins. This leads to the denaturation of proteins and inhibition of essential cellular processes, resulting in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Phenol, dibromochloro- can be compared with other halogenated phenols, such as:
- Phenol, dichlorobromo-
- Phenol, tribromo-
- Phenol, trichloro-
Uniqueness: The unique combination of two bromine atoms and one chlorine atom in phenol, dibromochloro- imparts distinct chemical properties, such as increased reactivity and antimicrobial efficacy, compared to other halogenated phenols. This makes it a valuable compound in various applications where specific reactivity and biological activity are desired.
Eigenschaften
CAS-Nummer |
65216-84-4 |
|---|---|
Molekularformel |
C6H3Br2ClO |
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
3,4-dibromo-2-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
InChI-Schlüssel |
OXLLVODVQRTGDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
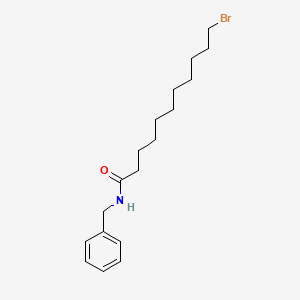
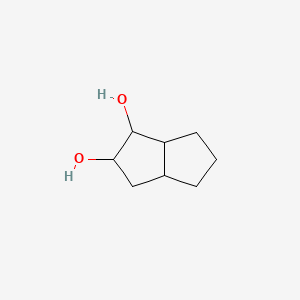
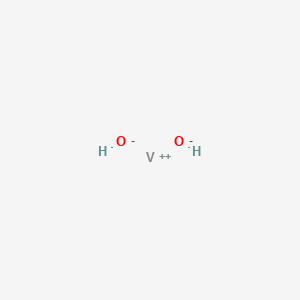
![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
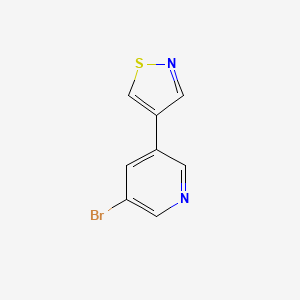
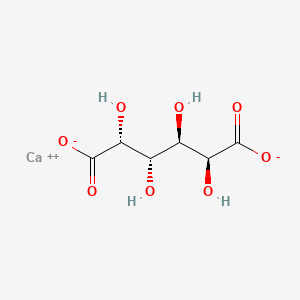
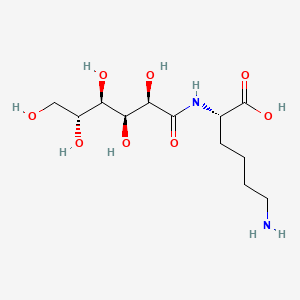
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)

![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
